molecular formula C10H15BrN2O4S2 B14656417 S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41286-94-6

S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14656417
CAS No.: 41286-94-6
M. Wt: 371.3 g/mol
InChI Key: GDNKUULIIOQEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a thiosulfate group, a brominated pyridine ring, and an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. The initial step often includes the bromination of 2-pyridyl alcohol to form 5-bromo-2-pyridyl alcohol. This is followed by the reaction with 3-chloropropylamine to yield 3-(5-bromo-2-pyridyloxy)propylamine. The final step involves the reaction of this intermediate with ethylene hydrogen thiosulfate under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various types of chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfonate derivatives.

    Reduction: Debrominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate can be used to study the effects of thiosulfate and brominated pyridine derivatives on biological systems. It may also serve as a probe for investigating enzyme activities or as a ligand in biochemical assays.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. The presence of the thiosulfate group suggests possible applications in detoxification processes or as an antioxidant.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The brominated pyridine ring may interact with specific binding sites, influencing the activity of target proteins or enzymes.

Comparison with Similar Compounds

  • S-(2-([3-(phenylsulfanyl)propyl]amino)ethyl) hydrogen thiosulfate
  • S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate

Comparison: Compared to similar compounds, S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the brominated pyridine ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

41286-94-6

Molecular Formula

C10H15BrN2O4S2

Molecular Weight

371.3 g/mol

IUPAC Name

5-bromo-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine

InChI

InChI=1S/C10H15BrN2O4S2/c11-9-2-3-10(13-8-9)17-6-1-4-12-5-7-18-19(14,15)16/h2-3,8,12H,1,4-7H2,(H,14,15,16)

InChI Key

GDNKUULIIOQEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.